molecular formula C16H27ClN2O2 B587137 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride CAS No. 1391053-50-1

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

Cat. No.: B587137
CAS No.: 1391053-50-1
M. Wt: 314.854
InChI Key: HSRHYCZRQHLUGY-UHFFFAOYSA-N
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Description

“2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride” is a chemical compound with the molecular formula C16H27ClN2O2 . It has a molecular weight of 314.8 g/mol . This compound is also known by other names, including N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H26N2O2.ClH/c1-10-8-13 (16 (3,4)5)15 (20)11 (2)12 (10)9-14 (19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3, (H,18,19);1H . The canonical SMILES string is CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C©©C.Cl . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 314.8 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Neuroprotective Antioxidant Development

A study by Kenche et al. (2013) explored the development of a neuroprotective antioxidant using a mix-and-match drug design approach. They modified paracetamol by attaching a radical scavenger moiety to create a bifunctional bioactive molecule. This compound, 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol (TRS1), demonstrated comparable radical scavenging ability to established antioxidants like Trolox, suggesting potential therapeutic strategies for neurodegenerative conditions (Kenche et al., 2013).

Spectroscopic Characterization of Analogs

Davis et al. (2007) conducted spectroscopic characterization of a series of secondary amide analogs of a fungal natural product, 3‐chloro‐4‐hydroxyphenylacetamide. These analogs were synthesized and characterized using various spectroscopic methods, including NMR, UV, IR, and MS data. One of the compounds exhibited moderate cytotoxicity against human melanoma and prostate cell lines (Davis et al., 2007).

Applications in Urinary Analysis

Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites in urine. This method is significant for diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism (Muskiet et al., 1981).

Synthesis and Microbial Study of Salbutamol's Derivatives

Fenjan et al. (2011) reported the synthesis and characterization of new medical derivatives of salbutamol. They studied the antibacterial activity of these compounds in vitro against various bacteria and fungi. Potent antibacterial activity was noted for specific compounds, indicating potential for medical applications (Fenjan et al., 2011).

Application in Biomedical Materials

Novac et al. (2013) prepared N-(2-aminoethyl)-2-acetamidyl gellan gum, a material that was structurally confirmed and characterized for potential use in biomedical applications. Their in vitro tests showed a lack of cytotoxicity, indicating the material's suitability for biomedical uses (Novac et al., 2013).

Therapeutic Applications in Overactive Detrusor

Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides and examined their inhibitory activity on detrusor contraction. This study is relevant for the development of agents for the treatment of overactive detrusor, with some compounds showing promising results (Take et al., 1992).

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRHYCZRQHLUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

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